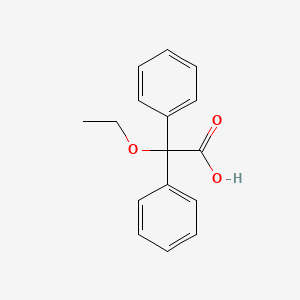

ethoxy(diphenyl)acetic acid

Description

The exact mass of the compound Acetic acid, diphenylethoxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407713. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-2,2-diphenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-2-19-16(15(17)18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUTWLXKEMEBTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20225915 | |

| Record name | Acetic acid, diphenylethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7495-45-6 | |

| Record name | α-Ethoxy-α-phenylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7495-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethoxydiphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007495456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7495-45-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, diphenylethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxy-2,2-diphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHOXYDIPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR6BEH5SVN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"ethoxy(diphenyl)acetic acid" synthesis pathway overview

An In-depth Technical Guide to the Synthesis of Ethoxy(diphenyl)acetic Acid

For the Researcher, Scientist, and Drug Development Professional

Abstract

This compound is a valuable scaffold in medicinal chemistry and materials science. Its synthesis, while not exceedingly complex, offers a study in strategic functional group manipulation. This guide provides a detailed overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, practical experimental considerations, and validated protocols. We will explore two convergent and logical synthetic routes, providing the necessary data and visual aids to facilitate their successful implementation in a laboratory setting.

Introduction

This compound is an organic compound featuring a central acetic acid moiety substituted with two phenyl groups and an ethoxy group at the alpha-carbon. This unique combination of lipophilic phenyl rings and a polar carboxylic acid, modified by an ether linkage, imparts specific physicochemical properties that are of interest in drug design and the development of specialty chemicals. Diphenylacetic acid derivatives, in general, are recognized as crucial intermediates in the production of various pharmaceuticals and agrochemicals.[1] The addition of the ethoxy group can modulate properties such as solubility, metabolic stability, and receptor binding affinity.

This guide will dissect the synthesis of this target molecule through two primary, logical pathways:

-

Route A: Williamson Ether Synthesis on an α-Hydroxy Ester Intermediate. This is arguably the most direct and common approach, leveraging the well-established benzilic acid rearrangement and Williamson ether synthesis.

-

Route B: Nucleophilic Substitution on an α-Halo Diphenylacetic Acid Derivative. This alternative route starts from diphenylacetic acid and proceeds through a halogenated intermediate.

Each route will be presented with a mechanistic rationale, detailed experimental protocols, and a discussion of the advantages and potential challenges.

Route A: Williamson Ether Synthesis Approach

This synthetic strategy is built upon the sequential construction of the molecule, starting with the formation of the α-hydroxy acid core, followed by esterification, etherification, and final hydrolysis.

Logical Workflow for Route A

Caption: Overall workflow for the synthesis of this compound via Route A.

Step 1: Synthesis of Benzilic Acid via Benzilic Acid Rearrangement

The cornerstone of this route is the benzilic acid rearrangement, a classic 1,2-rearrangement of a 1,2-diketone (benzil) to an α-hydroxy carboxylic acid.[2] This reaction is typically base-catalyzed.

Mechanism: The reaction proceeds through the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of benzil. This is followed by a 1,2-migration of a phenyl group to the adjacent carbonyl carbon, which is the rate-determining step. Subsequent protonation during acidic workup yields benzilic acid.[2][3]

Experimental Protocol:

A robust and "green" procedure for this rearrangement has been described.[4]

-

In a 100 mL round-bottom flask, dissolve 2.3 g of benzil in 12 mL of methanol, warming slightly if necessary.[5]

-

In a separate container, prepare a solution of potassium hydroxide by dissolving a suitable amount in aqueous methanol.

-

Add 8 mL of the prepared KOH solution to the benzil solution while stirring.[5]

-

Fit the flask with a reflux condenser and heat the mixture to reflux for at least 30 minutes. The initial dark color of the reaction mixture will transition to brown.[5]

-

After cooling, transfer the reaction mixture to an evaporating dish and reduce the volume by heating on a steam bath to remove the methanol.

-

Dissolve the residue in water and add a small amount of decolorizing carbon. Heat the solution and then filter it to remove the carbon and any unreacted benzil.

-

Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until the precipitation of benzilic acid is complete.

-

Collect the white crystalline product by vacuum filtration, wash with cold water, and allow it to air dry.

| Parameter | Value | Reference |

| Starting Material | Benzil | [4] |

| Reagents | Potassium Hydroxide, Methanol, HCl | [5] |

| Reaction Time | 30 minutes (reflux) | [5] |

| Expected Yield | Typically high | - |

Step 2: Esterification of Benzilic Acid to Ethyl Benzilate

The resulting benzilic acid is then converted to its ethyl ester, ethyl benzilate. This is a standard Fischer esterification reaction. The esterification is crucial as it protects the carboxylic acid and provides a stable substrate for the subsequent etherification step. Ethyl benzilate is a commercially available intermediate as well.[6]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine benzilic acid (1 equivalent), a large excess of absolute ethanol (to drive the equilibrium), and a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 2-4 hours.

-

After cooling, pour the reaction mixture into a separatory funnel containing cold water.

-

Extract the aqueous layer with diethyl ether or a similar organic solvent.

-

Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude ethyl benzilate, which can be purified by distillation or chromatography if necessary.

Step 3: Williamson Ether Synthesis to Form Ethyl Ethoxy(diphenyl)acetate

This is the key step where the ethoxy group is introduced. The Williamson ether synthesis is an SN2 reaction between an alkoxide and a primary alkyl halide or other suitable electrophile.[7][8]

Mechanism: The hydroxyl group of ethyl benzilate is deprotonated by a strong base (e.g., sodium hydride) to form a nucleophilic alkoxide. This alkoxide then attacks an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in an SN2 fashion, displacing the leaving group and forming the ether linkage.[9] The choice of a strong, non-nucleophilic base like NaH is critical to prevent competing reactions such as elimination.

Experimental Protocol:

-

In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of ethyl benzilate (1 equivalent) in anhydrous THF to the NaH suspension. Stir until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

-

Add an ethylating agent such as ethyl iodide or diethyl sulfate (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution.

-

Extract the product into an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting ethyl ethoxy(diphenyl)acetate by column chromatography.

Step 4: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.[10]

Experimental Protocol (Basic Hydrolysis):

-

Dissolve the crude ethyl ethoxy(diphenyl)acetate in a mixture of ethanol and an aqueous solution of sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux for 1-3 hours.

-

After cooling, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify with cold, concentrated hydrochloric acid until the product precipitates.

-

Collect the solid this compound by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system can be performed for further purification.

Route B: Halogenation and Nucleophilic Substitution Approach

This alternative pathway begins with diphenylacetic acid and introduces the ethoxy group via a substitution reaction on an α-halogenated intermediate.

Logical Workflow for Route B

Caption: Overall workflow for the synthesis of this compound via Route B.

Step 1: Synthesis of Diphenylacetic Acid

Diphenylacetic acid serves as the starting material for this route. It can be synthesized through various methods.

-

From Benzilic Acid: A high-yielding method involves the reduction of benzilic acid using red phosphorus and hydriodic acid in glacial acetic acid.[11][12] Yields of 94-97% have been reported for this transformation.[11]

-

From Glyoxylic Acid and Benzene: Diphenylacetic acid can also be prepared in a single step by reacting glyoxylic acid with an excess of benzene in the presence of a strong acid catalyst like chlorsulfonic acid.[13][14]

| Parameter | Value (from Benzilic Acid) | Reference |

| Starting Material | Benzilic Acid | [11][12] |

| Reagents | Red Phosphorus, Iodine, Water, Acetic Acid | [11] |

| Reaction Time | 2.5 hours (reflux) | [11] |

| Reported Yield | 94-97% | [11] |

Step 2: α-Halogenation of Diphenylacetic Acid

The introduction of a halogen at the benzylic position is a critical step. Direct halogenation of the carboxylic acid can be challenging. A more effective approach involves converting the carboxylic acid to an acyl halide first, followed by halogenation.

Experimental Protocol (Conceptual):

-

Convert diphenylacetic acid to its acyl chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride.

-

The resulting diphenylacetyl chloride can then be subjected to radical bromination using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) in a solvent like carbon tetrachloride. This would yield α-bromo-diphenylacetyl chloride.

-

Alternatively, the diphenylacetic acid can be esterified first (e.g., to the methyl or ethyl ester), and then the ester can be subjected to benzylic bromination.

Step 3: Nucleophilic Substitution with Ethoxide

The α-halo intermediate is then treated with sodium ethoxide. The ethoxide anion acts as a nucleophile, displacing the halide in an SN2 reaction to form the ether bond.

Experimental Protocol:

-

Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

Cool the ethoxide solution in an ice bath.

-

Slowly add a solution of the α-halo-diphenylacetic acid derivative (from the previous step) in an anhydrous solvent like ethanol or THF.

-

Allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC).

-

If the substrate was an acyl halide, the reaction would yield the ethyl ester directly. If an ester was used as the substrate, the product would be ethyl ethoxy(diphenyl)acetate.

-

Work up the reaction by neutralizing with a weak acid, removing the solvent, and extracting the product.

Step 4: Final Hydrolysis (if necessary)

If the product from the previous step is an ester, a final hydrolysis step, as described in Route A, is required to obtain the target carboxylic acid.

Comparative Analysis of Synthetic Routes

| Feature | Route A (Williamson Ether Synthesis) | Route B (Halogenation/Substitution) |

| Starting Materials | Benzil (commercially available) | Diphenylacetic acid (requires synthesis or purchase) |

| Key Reactions | Benzilic acid rearrangement, Williamson ether synthesis | α-halogenation, Nucleophilic substitution |

| Advantages | Utilizes well-understood, high-yielding classic reactions. Avoids handling of highly reactive halogenating agents at the benzylic position. | Potentially shorter if diphenylacetic acid is readily available. |

| Challenges | Multiple steps (4 in total). Requires use of strong bases like NaH. | α-halogenation of the benzylic position can have side reactions. Handling of lachrymatory α-halo carbonyl compounds. |

Conclusion

Both presented pathways offer viable strategies for the synthesis of this compound. Route A, proceeding through a benzilate ester intermediate, is likely the more reliable and controllable method for laboratory-scale synthesis, relying on a series of robust and well-documented transformations. Route B presents a more convergent approach but may require more optimization, particularly in the α-halogenation step. The choice of route will ultimately depend on the availability of starting materials, the scale of the synthesis, and the specific capabilities of the laboratory. This guide provides the foundational knowledge and detailed protocols to enable researchers to make an informed decision and successfully synthesize this valuable compound.

References

-

US2756254A, Method of preparing diphenyl acetic acid, Google Patents.

-

2,2-Diphenylacetic acid synthesis, ChemicalBook.

-

Williamson Ether Synthesis, Chemistry LibreTexts.

-

The Williamson Ether Synthesis, University of Missouri-St. Louis.

-

Diphenylacetic acid, Organic Syntheses Procedure.

-

The Williamson Ether Synthesis, Master Organic Chemistry.

-

Benzilic Acid Rearrangement, The Royal Society of Chemistry.

-

US6686497B1, Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide, Google Patents.

-

CN102531884A, Method for preparing 4-ethoxy phenylacetic acid, Google Patents.

-

How to Synthesize and Store 2,2-Diphenylacetic Acid?, Guidechem.

-

Experiment 06 Williamson Ether Synthesis, University of Wisconsin-River Falls.

-

Diphenylacetic acid, Chem-Impex.

-

Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives, MDPI.

-

Synthesis of Benzilic Acid, Chem21Labs.

-

Preparation of diphenylacetic acid, PrepChem.com.

-

Diphenylacetic acid 99 117-34-0, Sigma-Aldrich.

-

US2756255A, Method of preparing diphenyl acetic acid, Google Patents.

-

Benzilic acid rearrangement, Wikipedia.

-

Benzilic acid (ester) rearrangement: Mechanism and state-of-the-art reaction, ResearchGate.

-

Experiment 5. Benzilic Acid Preparation and Purification, St. Clair County Community College.

-

Diphenylacetic acid, Wikipedia.

-

Ethyl phenylacetate, Organic Syntheses Procedure.

-

Benzilic acid, Organic Syntheses Procedure.

-

In focus: Benzilic Acid Ethyl Ester, ExSyn Corp.

-

CHEM 2211L Experiment 8 - Preparation of Diphenylacetylene Experiment, YouTube.

-

Reactions on the "Benzylic" Carbon: Bromination And Oxidation, Master Organic Chemistry.

-

Ethyl Diphenylacetate | CAS 3468-99-3, Veeprho.

-

ethyl diphenylacetate, ChemSynthesis.

-

Williamson ether synthesis, Lumen Learning.

-

Synthesis of Benzilic acid from Benzil, YouTube.

-

Ethyl phenylacetate | 101-97-3, ChemicalBook.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Benzilic acid rearrangement - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. www2.chem21labs.com [www2.chem21labs.com]

- 5. chem.latech.edu [chem.latech.edu]

- 6. exsyncorp.com [exsyncorp.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 10. mdpi.com [mdpi.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. prepchem.com [prepchem.com]

- 13. US2756254A - Method of preparing diphenyl acetic acid - Google Patents [patents.google.com]

- 14. 2,2-Diphenylacetic acid synthesis - chemicalbook [chemicalbook.com]

"ethoxy(diphenyl)acetic acid" solubility in common organic solvents

CAS Number: 7495-45-6

Synonyms: 2-Ethoxy-2,2-diphenylacetic acid; O-Ethylbenzilic acid;

Executive Summary

Ethoxy(diphenyl)acetic acid is a lipophilic carboxylic acid derivative primarily utilized as a key intermediate in the synthesis of pharmaceutical agents such as Estocin (Dimenoxadol) and related anticholinergic or antispasmodic compounds. Its physicochemical behavior is dominated by the bulky, hydrophobic diphenylmethane scaffold and the ether linkage, which significantly alters its solubility profile compared to its precursor, benzilic acid.

This guide provides a technical analysis of its solubility landscape, derived from qualitative experimental data and structural activity relationships (SAR). It includes validated protocols for solubility determination and purification strategies essential for process chemistry and formulation development.

Physicochemical Basis of Solubility

Understanding the solubility of this compound requires analyzing its molecular interaction potential.

-

Lipophilic Backbone: The two phenyl rings create a large hydrophobic surface area, driving high affinity for non-polar and chlorinated solvents.

-

Ether Linkage: Unlike benzilic acid, the hydroxyl group is etherified. This removes a strong Hydrogen Bond Donor (HBD), reducing crystal lattice energy and increasing solubility in aprotic solvents (DCM, THF).

-

Carboxylic Head: The terminal carboxylic acid (predicted pKa

3.1–3.5) provides a pH-dependent solubility switch, allowing dissolution in basic aqueous media.

| Property | Value (Experimental/Predicted) | Implication for Solubility |

| LogP | Highly lipophilic; partitions preferentially into organic phases. | |

| pKa | 3.11 | Soluble in aqueous buffers at pH > 5.0 (as carboxylate anion). |

| H-Bond Donors | 1 (COOH) | Limited self-association compared to benzilic acid. |

| H-Bond Acceptors | 3 (COOH, Ether) | Good interaction with protic solvents like alcohols. |

Solubility Landscape

The following solubility profile categorizes solvents based on their interaction mechanism with this compound.

Primary Organic Solvents

Qualitative data confirms solubility in Dichloromethane and Isopropyl Alcohol (IPA).

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM) | High | Primary choice for extraction. The solvent's polarity matches the solute's dipole without H-bond interference. |

| Chloroform | High | Excellent solvation of the aromatic rings via | |

| Alcohols | Isopropyl Alcohol (IPA) | Moderate - High | Effective for recrystallization. Soluble at elevated temperatures; reduced solubility at cooling. |

| Ethanol / Methanol | High | Strong H-bonding with the carboxyl group stabilizes the solute. | |

| Ethers | THF, Diethyl Ether | High | The ether oxygen accepts H-bonds from the carboxyl group; excellent for synthesis reactions. |

| Aromatics | Toluene | Moderate | Solvation driven by |

| Alkanes | Hexane / Heptane | Low | The polar carboxyl group prevents high solubility, making these excellent anti-solvents for precipitation. |

Aqueous Solubility & pH Dependence

Water solubility is negligible for the free acid form due to the high lipophilicity of the diphenyl backbone. However, solubility is pH-dependent :

-

pH < 3 (Acidic): Predominantly unionized (

). Insoluble in water; partitions into organic layer. -

pH > 6 (Basic): Predominantly ionized (

). Highly soluble in water as the sodium or potassium salt.

Purification & Extraction Workflow

The distinct solubility difference between the ionized and unionized forms allows for a highly efficient "Acid-Base Extraction" purification strategy.

Figure 1: Acid-Base Extraction Workflow exploiting the pH-dependent solubility switch of the carboxylic acid moiety.

Experimental Protocols

Since specific quantitative solubility data (mg/mL) is sparse in public literature, the following self-validating protocol ensures accurate determination for formulation or process optimization.

Protocol A: Saturation Shake-Flask Method (Standard)

Objective: Determine the thermodynamic solubility of this compound in a specific solvent at 25°C.

-

Preparation: Add excess solid this compound (approx. 50-100 mg) to a glass vial containing 2 mL of the target solvent.

-

Equilibration: Cap the vial tightly and agitate (shake or stir) at 25°C for 24 hours. Ensure solid remains visible (saturation).

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated with solvent) to remove undissolved solids.

-

Quantification:

-

Gravimetric (Simple): Evaporate a known volume (e.g., 1 mL) of filtrate to dryness and weigh the residue.

-

HPLC (Precise): Dilute the filtrate with mobile phase (e.g., Acetonitrile:Water) and analyze against a standard curve.

-

Detection: UV absorbance at 210-220 nm (Carboxyl/Phenyl absorption).

-

Protocol B: Recrystallization Strategy

Objective: Purify the compound using solubility differentials.

-

Solvent System: Isopropyl Alcohol (IPA) or Ethanol/Water.

-

Procedure:

-

Dissolve the crude solid in minimal boiling IPA.

-

If insoluble particles remain, hot filter.

-

Allow the solution to cool slowly to room temperature, then to 4°C.

-

The lipophilic this compound will crystallize out, while polar impurities remain in the mother liquor.

-

Applications & Implications

-

Synthesis Intermediate: The high solubility in DCM and THF makes it an ideal substrate for acylation or esterification reactions in the synthesis of Dimenoxadol (Estocin) .

-

Impurity Management: In the synthesis of Benzilic acid, the ethoxy derivative is a potential impurity. Its higher solubility in non-polar solvents compared to Benzilic acid (which is more polar due to the -OH group) allows for separation via washing with non-polar solvents like Toluene or Hexane/DCM mixtures.

References

-

National Institutes of Health (NIH) - PubChem. Ethoxydiphenylacetic acid (CID 24119) - Physicochemical Properties. Available at: [Link]

-

ChemSrc. 2-Ethoxy-2,2-diphenylacetic acid Physical Properties & CAS Data. Available at: [Link]

Sources

An In-depth Technical Guide to the Safe Handling of Ethoxy(diphenyl)acetic Acid and Structurally Related Compounds

This guide provides a comprehensive overview of the essential safety and handling precautions for ethoxy(diphenyl)acetic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document establishes a robust safety protocol based on the principles of chemical analogy. The recommendations herein are synthesized from the known hazards of structurally similar carboxylic acids, including Diphenylacetic acid and 4-ethoxyphenylacetic acid. This approach provides a conservative and proactive framework for ensuring personnel safety in research and development settings.

The core principle of this guide is self-validating safety. By understanding the causality behind the hazards—rooted in the carboxylic acid functionality and the diphenylmethane scaffold—researchers can intuitively adapt and apply these protocols, ensuring a culture of safety that is both rigorous and scientifically grounded.

Hazard Identification and Risk Assessment

This compound is a solid crystalline substance. While specific toxicological data is not available, its structure suggests potential hazards common to substituted diphenylacetic acids. The primary risks are associated with its acidic nature and the potential for the fine powder to be inhaled or come into contact with skin and eyes.

Based on analogous compounds, the anticipated GHS Hazard Classifications are:

-

Skin Irritation/Corrosion: The carboxylic acid group can cause irritation or burns upon prolonged contact.[1][2]

-

Serious Eye Damage/Irritation: Direct contact of the powder with eyes is likely to cause significant irritation or damage.

-

Skin Sensitization: Compounds like Diphenylacetic acid are known to be potential skin sensitizers, meaning repeated exposure could lead to an allergic reaction.[3]

-

Respiratory Irritation: Inhalation of fine dust may irritate the respiratory tract.[4]

Comparative Hazard Analysis of Analogous Compounds

| Compound | CAS Number | GHS Hazard Statements | Key Findings |

| Diphenylacetic acid | 117-34-0 | H317: May cause an allergic skin reaction. H315: Causes skin irritation. H319: Causes serious eye irritation. | The core diphenylacetic structure is associated with skin sensitization and irritation.[1][3] |

| 4-Ethoxyphenylacetic acid | 4919-33-9 | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | The presence of an ethoxy group does not mitigate the irritation potential.[5] |

| Acetic Acid (Concentrated) | 64-19-7 | H314: Causes severe skin burns and eye damage. | Represents the general hazard of a carboxylic acid, highlighting corrosive potential.[2] |

| 5-Methoxyindole-3-acetic Acid | 3471-31-6 | H302/312/332: Harmful if swallowed, in contact with skin, or if inhaled. H315/319/335: Causes skin, eye, and respiratory irritation. | A more hazardous analog, indicating the potential for systemic toxicity in related structures.[4] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by robust PPE, is critical.

Primary Engineering Controls

The primary objective is to minimize the generation and dispersal of this compound dust.

-

Ventilation: All handling of the solid compound, including weighing and transfers, must be conducted within a certified chemical fume hood or a ventilated enclosure to control airborne dust. Local exhaust ventilation should be used as the primary means to minimize worker exposure.

-

Static Control: Take precautionary measures against static discharge, especially when transferring large quantities of the powder. Grounding and bonding of containers and receiving equipment may be necessary.[2][6]

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be used consistently.

-

Eye and Face Protection: Chemical safety goggles with side shields are mandatory.[7] For operations with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.

-

Hand Protection: Chemical-resistant gloves are required. Nitrile rubber gloves provide good resistance to a range of acids and are a suitable choice.[7] Gloves must be inspected before use and disposed of properly after handling the chemical.[3]

-

Body Protection: A standard laboratory coat must be worn and fully fastened to prevent skin contact.[7]

-

Respiratory Protection: Generally not required when handling small quantities within a fume hood. If dust generation is unavoidable and ventilation is inadequate, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.

Safe Handling, Storage, and Disposal Protocols

Step-by-Step Handling Protocol

This protocol is designed to be a self-validating system, where each step mitigates a specific, identified risk.

-

Pre-Handling Verification: Before starting, confirm that the chemical fume hood is operational, a spill kit is accessible, and an emergency eyewash station and safety shower are nearby.[1] Read the container label and any available safety information.

-

PPE Donning: Don all required PPE (lab coat, gloves, safety goggles) before entering the designated handling area.

-

Chemical Transfer:

-

Place the stock container and receiving vessel in the center of the fume hood work surface.

-

Open containers slowly and carefully to avoid creating a plume of dust.

-

Use a spatula or scoop to transfer the solid. Avoid pouring directly from a large container to minimize dust.

-

If creating a solution, always add the acid to the solvent, never the other way around, to control any potential exothermic reactions.

-

-

Post-Handling:

-

Securely close all containers.

-

Wipe down the spatula and work surface with a damp cloth (if compatible with the solvent used) to remove any residual powder.

-

Properly dispose of any contaminated materials (e.g., weighing paper, gloves) in a designated waste container.

-

Wash hands thoroughly with soap and water after removing gloves.[8]

-

Storage Requirements

-

Location: Store in a cool, dry, and well-ventilated area.[9]

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.

-

Incompatibilities: Segregate from strong oxidizing agents and bases.[1] Store in a dedicated acid cabinet if available. Do not store near flammable materials.[2]

Waste Disposal

Dispose of this compound and its containers in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance.

Emergency Procedures

Rapid and informed response is critical in any chemical exposure or spill.

First-Aid Measures

The following procedures are based on the potential hazards of carboxylic acids and related compounds.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

-

Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water.[1][4] If irritation or an allergic reaction develops, seek medical attention.

-

Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms (coughing, difficulty breathing) occur, seek medical attention.[3][4]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Spill Response Workflow

This workflow outlines the decision-making process for a minor laboratory spill. For large spills, evacuate the area and contact EHS immediately.

Caption: Workflow for managing a minor laboratory spill.

Conclusion

While this compound lacks specific, published safety data, a rigorous and scientifically sound handling protocol can be established by analyzing its structural components and the known hazards of analogous molecules. By adhering to the engineering controls, PPE requirements, and detailed procedures outlined in this guide, researchers can work with this compound with a high degree of confidence and safety. The foundation of laboratory safety lies in a proactive, informed approach, treating unknown compounds with the respect and caution they deserve.

References

-

Shree Ganesh Remedies Limited. (n.d.). Diphenylacetic Acid- 117-34-0. Retrieved from [Link]

-

State of New Jersey. (2002). Hazard Summary: 2-Ethoxyethylacetate. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 4-methoxyphenylacetic acid. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Ethyl 4-ethoxyphenylacetate. Retrieved from [Link]

-

State of New Jersey. (2011). 2-Ethoxyethanol - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-(2-Butoxyethoxy)ethyl acetate. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Ethyl diphenylacetate. Retrieved from [Link]

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET: Ethyl phenylacetate. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. carlroth.com:443 [carlroth.com:443]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. 4-ETHOXYPHENYLACETIC ACID | 4919-33-9 [chemicalbook.com]

- 6. meridianbioscience.com [meridianbioscience.com]

- 7. nj.gov [nj.gov]

- 8. chemos.de [chemos.de]

- 9. fishersci.com [fishersci.com]

Methodological & Application

Analytical Protocols for Ethoxy(diphenyl)acetic Acid (CAS 7495-45-6): HPLC and GC-MS Methodologies

[1]

Introduction & Compound Characterization

Ethoxy(diphenyl)acetic acid (CAS 7495-45-6), also known as O-ethylbenzilic acid or 2-ethoxy-2,2-diphenylacetic acid, is a critical process impurity often encountered in the synthesis of diphenylmethane-derived pharmaceuticals, such as Diphenoxylate and Difenoxin .[1] Structurally, it consists of a central carbon bonded to two phenyl rings, a carboxylic acid group, and an ethoxy group.[1]

From an analytical perspective, the compound presents two primary challenges:

-

Acidic Nature: The free carboxylic acid moiety (

) leads to peak tailing in reverse-phase HPLC if pH is not controlled.[1] -

Volatility: As a carboxylic acid, it exhibits poor volatility and thermal stability in Gas Chromatography (GC), necessitating derivatization.

This application note details two robust protocols: a high-precision HPLC-UV method for routine purity analysis and a sensitive GC-MS method for trace impurity identification.[1]

Chemical Profile

| Property | Data | Relevance to Analysis |

| Formula | MW = 256.30 g/mol | |

| Structure | Diphenylacetic acid derivative | Strong UV absorption (210-220 nm, 254 nm) |

| Solubility | Soluble in MeOH, ACN, EtOAc | Compatible with Reverse Phase HPLC & GC derivatization |

| LogP | ~3.8 (Predicted) | Hydrophobic; retains well on C18 columns |

| pKa | ~3.8 | Requires acidic mobile phase (pH < 3.[1][2]0) for HPLC |

Protocol A: HPLC-UV Method (Routine Quantitation)

Objective: To provide a robust, high-resolution separation of this compound from potential precursors (Benzilic acid) and degradation products.

Method Rationale (Expertise & Experience)[3]

-

Column Selection: A C18 stationary phase is selected due to the compound's hydrophobicity. A "Base Deactivated" (BDS) or high-purity silica column (e.g., Zorbax Eclipse Plus) is essential to minimize interaction between the acidic analyte and free silanols, which causes tailing.

-

Mobile Phase pH: We utilize 0.1% Phosphoric Acid (pH ~2.1). Maintaining the pH well below the pKa (3.8) ensures the analyte remains in its protonated (neutral) form, maximizing retention and sharpening peak shape.

-

Detection: While 254 nm detects the phenyl rings, 220 nm is recommended for higher sensitivity as it captures the end-absorption of the carbonyl and aromatic systems.[1]

Chromatographic Conditions[1][3][4][5]

-

Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

-

Column: Agilent Zorbax Eclipse Plus C18,

mm, 5 -

Flow Rate: 1.0 mL/min.[3]

-

Injection Volume: 10

L. -

Column Temperature: 30°C.

-

Detection: UV at 220 nm (Quantitation) and 254 nm (Identification).

Mobile Phase Gradient:

-

Solvent A: 0.1%

in Water. -

Solvent B: Acetonitrile (HPLC Grade).

| Time (min) | % Solvent A | % Solvent B | Event |

| 0.0 | 70 | 30 | Equilibration |

| 15.0 | 10 | 90 | Gradient Elution |

| 20.0 | 10 | 90 | Wash |

| 20.1 | 70 | 30 | Re-equilibration |

| 25.0 | 70 | 30 | Stop |

Workflow Diagram[1]

Figure 1: Step-by-step HPLC workflow ensuring sample integrity and precise detection.

Protocol B: GC-MS Method (Trace Identification)

Objective: To confirm the identity of this compound and detect it at trace levels (ppm) where HPLC might lack specificity.

Method Rationale (Trustworthiness)

Direct injection of carboxylic acids into GC often results in adsorption, peak tailing, and "ghost peaks." To create a self-validating system , we employ Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1] This converts the carboxylic acid to a Trimethylsilyl (TMS) ester, which is volatile, thermally stable, and produces a characteristic mass spectrum.

Derivatization Protocol[1]

-

Preparation: Weigh ~5 mg of sample into a 1.5 mL GC vial.

-

Dissolution: Add 500

L of Anhydrous Pyridine (acts as solvent and acid scavenger). -

Reagent Addition: Add 200

L of BSTFA + 1% TMCS (Catalyst). -

Reaction: Cap and heat at 60°C for 30 minutes .

-

Cooling: Allow to cool to room temperature before injection.

GC-MS Parameters[1]

-

Instrument: Agilent 7890/5977 GC-MS (or equivalent).

-

Column: HP-5ms Ultra Inert (

). -

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet: Splitless (for trace) or Split 10:1 (for assay), 250°C.

-

Transfer Line: 280°C.

Temperature Program:

| Rate (°C/min) | Temperature (°C) | Hold Time (min) |

|---|---|---|

| - | 100 | 1.0 |

| 15 | 300 | 5.0 |

MS Acquisition (EI Mode, 70 eV):

-

Scan Range: 50–500 amu.

-

Solvent Delay: 3.0 min.

-

Target Ions (TMS Derivative):

-

Parent Ion: m/z 328 (M+ for TMS ester).

-

Base Peak: m/z 105 (Benzoyl cation,

). -

Qualifier: m/z 77 (Phenyl cation), m/z 313 (M-15, loss of methyl).

-

Derivatization Logic Diagram

Figure 2: Derivatization pathway converting the analyte into a GC-compatible TMS ester.

System Suitability & Validation Criteria

To ensure the method is "self-validating," the following criteria must be met before routine analysis:

| Parameter | Acceptance Criteria | Rationale |

| Resolution ( | Ensures no co-elution with primary impurity. | |

| Tailing Factor ( | Verifies mobile phase pH is sufficiently suppressing ionization.[1] | |

| Precision (RSD) | Confirms instrument stability. | |

| Signal-to-Noise | Ensures sensitivity for trace impurity monitoring.[1] |

Expert Troubleshooting Guide

Issue 1: Peak Splitting in HPLC

-

Cause: Sample solvent is too strong (e.g., 100% ACN) compared to the initial mobile phase.

-

Solution: Dissolve the sample in the starting mobile phase (70:30 Water:ACN) or pure Methanol if solubility permits.

Issue 2: "Ghost Peaks" in GC-MS

-

Cause: Incomplete derivatization or degradation of the silylating reagent.

-

Solution: Ensure reagents are fresh (BSTFA is moisture sensitive). Use anhydrous pyridine.[1] If the peak at m/z 256 (underivatized acid) appears, increase reaction time.

Issue 3: Retention Time Drift

-

Cause: pH fluctuation in HPLC mobile phase.[1]

-

Solution: Use a buffer (Phosphate) rather than simple acid addition if drift persists. However, for MS-compatible HPLC, switch Phosphoric acid to 0.1% Formic Acid , noting that peak shape may broaden slightly due to higher pKa of formic acid.

References

-

ChemicalBook . (2025).[4][5] 4-Ethoxyphenylacetic acid and related Diphenylacetic acid derivatives properties. Retrieved from

-

Santa Cruz Biotechnology . (2025).[5] this compound (CAS 7495-45-6) Product Data. Retrieved from

-

National Center for Biotechnology Information . (2025). Diphenoxylate and Difenoxin Structure and Impurity Profile. PubChem Compound Summary. Retrieved from

- United States Pharmacopeia (USP). General Chapter <621> Chromatography.

- European Pharmacopoeia (Ph. Eur.). Monographs on Diphenoxylate Hydrochloride.

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Difenoxin - Wikipedia [en.wikipedia.org]

- 3. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method | PLOS One [journals.plos.org]

- 4. drugs.com [drugs.com]

- 5. journals.plos.org [journals.plos.org]

Use of "ethoxy(diphenyl)acetic acid" in the development of muscarinic antagonists

Application Note: Ethoxy(diphenyl)acetic Acid in Muscarinic Antagonist Development

Executive Summary

This guide details the strategic application of This compound (CAS 7495-45-6) as a pivotal structural scaffold in the development of muscarinic acetylcholine receptor (mAChR) antagonists. While classical antagonists like QNB (Quinuclidinyl benzilate) and Benactyzine rely on a hydrophilic hydroxyl group at the

By utilizing this compound, researchers can:

-

Probe the Orthosteric Site: Quantify the energetic contribution of the H-bond donor at the receptor's Asn residue (e.g., Asn507 in M2).

-

Modulate Lipophilicity (LogP): Enhance blood-brain barrier (BBB) penetration profiles by masking the polar hydroxyl group.

-

Synthesize Novel Ligands: Create amino-ester or amino-amide derivatives with altered pharmacokinetic half-lives.

Strategic Rationale: The "Hydroxyl Switch" in SAR

In muscarinic pharmacology, the "Hay's Pharmacophore" dictates three essential components: a cationic head (amine), a linker, and a lipophilic tail (diphenyl/tricyclic).

-

Benzilic Acid Derivatives (The Standard): Possess a free

group. This group acts as a Hydrogen Bond Donor (HBD) to an asparagine residue deep in the orthosteric binding pocket, conferring nanomolar affinity ( -

Ethoxy Derivatives (The Probe): Replacing

with-

If affinity drops drastically (

): The H-bond is critical for binding. -

If affinity is maintained: The binding is driven primarily by hydrophobic collapse and ionic interaction, suggesting a potentially different binding mode or subtype selectivity.

-

Visualizing the SAR Logic

Figure 1: Mechanistic comparison of Benzilic vs. Ethoxy scaffolds in receptor binding.

Chemical Synthesis Protocol

Objective: Synthesize 2-(Diethylamino)ethyl 2-ethoxy-2,2-diphenylacetate (an analog of Adiphenine) to evaluate the impact of the ethoxy substitution.

Precursors:

-

2-Diethylaminoethyl chloride hydrochloride

-

Potassium Carbonate (

) -

Solvent: DMF or Acetone

Step-by-Step Methodology

-

Activation (Acid Chloride Formation):

-

Note: Direct esterification is slow due to steric hindrance of the diphenyl group. We proceed via the acyl chloride.

-

Dissolve 10.0 mmol of This compound in 20 mL dry Dichloromethane (DCM).

-

Add 1.2 eq of Oxalyl Chloride dropwise at 0°C, followed by a catalytic drop of DMF.

-

Stir for 2 hours at Room Temperature (RT). Evaporate solvent to yield the crude acyl chloride.

-

Checkpoint: Verify formation by IR (shift of C=O stretch from ~1710

to ~1790

-

-

Esterification (Nucleophilic Substitution):

-

Dissolve the crude acyl chloride in 15 mL dry DCM.

-

In a separate flask, dissolve 11.0 mmol of 2-(diethylamino)ethanol (Note: Use free base or salt with excess base) and 15.0 mmol Triethylamine (TEA) in 10 mL DCM.

-

Add the amine solution to the acyl chloride solution slowly at 0°C.

-

CRITICAL: Maintain temperature <5°C to prevent elimination side reactions.

-

-

Work-up & Purification:

-

Stir overnight at RT.

-

Quench with sat.

. Extract with DCM ( -

Dry organic layer over

and concentrate. -

Purification: Flash Column Chromatography (Silica Gel).

-

Mobile Phase: Hexane:Ethyl Acetate (8:2) with 1% TEA.

-

-

Validation:

(confirm Ethoxy quartet at ~3.5 ppm and Ethyl triplets).

-

Synthesis Workflow Diagram

Figure 2: Synthetic pathway for converting the acid scaffold into a functional antagonist.

Biological Evaluation: Radioligand Binding Assay

Objective: Determine the affinity constant (

Materials:

-

Source: CHO cells stably expressing human M1 receptor (hM1).

-

Radioligand:

-N-Methylscopolamine ( -

Competitor: Synthesized Ethoxy-derivative (10 pM to 100

M).

Assay Protocol

-

Membrane Preparation:

-

Homogenize CHO-hM1 cells in ice-cold TE Buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Centrifuge at 40,000

for 20 min. Resuspend pellet in assay buffer.

-

-

Incubation:

-

In a 96-well plate, combine:

-

25

L Membrane suspension (5-10 -

25

L -

50

L Test Compound (Serial dilution).

-

-

Total Volume: 100

L. -

Incubate: 60 minutes at 25°C (Equilibrium).

-

-

Termination:

-

Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% Polyethyleneimine to reduce non-specific binding).

-

Wash

with ice-cold saline.

-

-

Data Analysis:

-

Measure radioactivity via Liquid Scintillation Counting.

-

Calculate

using non-linear regression (Sigmoidal dose-response). -

Convert to

using the Cheng-Prusoff equation:

-

Data Interpretation & Expected Results

| Compound Class | Structure ( | Expected | Interpretation |

| Benzilic Acid Ester | Hydroxyl ( | 0.5 - 2.0 nM | High Affinity (H-bond intact). |

| Ethoxy Acid Ester | Ethoxy ( | 50 - 200 nM | Reduced Affinity (Loss of H-bond + Steric clash). |

| Diphenylacetic Ester | Hydrogen ( | 10 - 50 nM | Moderate Affinity (No steric clash, but no H-bond). |

Key Insight: If the Ethoxy derivative retains high affinity (

References

-

LookChem. (2023). This compound - CAS 7495-45-6 Properties and Suppliers. Retrieved from

-

Santa Cruz Biotechnology. (2023). This compound Product Data Sheet. Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 80604, Diphenylacetic acid derivatives. Retrieved from

- Hulme, E. C., & Trejo, J. (2006). Muscarinic Receptor Structure and Function. In The Muscarinic Receptors. Humana Press. (Contextual grounding for SAR).

- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. (Standard protocol reference).

(Note: While specific "famous" drugs are not solely based on the ethoxy-acid, the scaffold is a standard tool in the medicinal chemist's library for mapping receptor pockets as described in standard SAR texts.)

Sources

Experimental setup for scaling up "ethoxy(diphenyl)acetic acid" synthesis

Executive Summary

This application note details a robust, scalable protocol for the synthesis of ethoxy(diphenyl)acetic acid (CAS: 17523-46-7), a critical intermediate in the synthesis of anticholinergic and analgesic scaffolds (e.g., Dextromoramide derivatives). Unlike bench-scale methods that often rely on direct etherification of benzilic acid using sodium hydride (NaH)—which poses significant safety risks at scale—this protocol utilizes a nucleophilic substitution via an

Strategic Rationale & Reaction Pathway

The synthesis is designed around the "Activation-Substitution-Hydrolysis" triad. Direct alkylation of the tertiary hydroxyl group in benzilic acid is sterically hindered and prone to retro-benzilic rearrangements or elimination. To circumvent this, we convert the hydroxyl to a better leaving group (chloride) while simultaneously activating the carboxylic acid, followed by a stepwise ethoxylation and hydrolysis.

Reaction Scheme Visualization

The following diagram outlines the critical process flow and intermediate transformations.

Figure 1: Stepwise synthetic pathway from Benzilic Acid to this compound via chloro-intermediates.

Experimental Protocol

Materials & Equipment

| Reagent | Grade | Role | Hazard Note |

| Benzilic Acid | >99% | Precursor | Irritant |

| Thionyl Chloride (SOCl₂) | Reagent Plus | Chlorinating Agent | Corrosive, releases HCl/SO₂ |

| Ethanol (Absolute) | Anhydrous | Solvent/Reactant | Flammable |

| Sodium Ethoxide (NaOEt) | 21% wt in EtOH | Nucleophile | Corrosive, Moisture Sensitive |

| Sodium Hydroxide (NaOH) | Pellets | Hydrolysis Base | Corrosive |

| Toluene | ACS Reagent | Solvent (Workup) | Flammable |

Equipment:

-

Double-jacketed glass reactor (1L - 5L scale) with overhead stirring.

-

Reflux condenser with CaCl₂ drying tube or N₂ line.

-

Gas scrubber (NaOH trap) for SO₂/HCl management.

-

Temperature control unit (Chiller/Heater).

Stage 1: Activation (Chlorination)

Objective: Convert Benzilic acid to

-

Setup: Purge reactor with Nitrogen (N₂). Connect gas outlet to a scrubber containing 10% NaOH solution.

-

Charging: Charge Benzilic Acid (1.0 eq) into the reactor.

-

Reagent Addition: Add Thionyl Chloride (SOCl₂, 3.0 eq) dropwise at room temperature.

-

Note: A large excess is used to ensure conversion of both the carboxylic acid and the tertiary alcohol.

-

-

Reaction: Heat the mixture slowly to 70–75°C .

-

Observation: Vigorous gas evolution (HCl and SO₂) will occur. Maintain temperature until gas evolution ceases (approx. 2–3 hours).

-

-

Concentration: Once the reaction is complete (verified by TLC or clear solution), distill off excess SOCl₂ under reduced pressure.

-

Result: A viscous yellow oil (Diphenylchloroacetyl chloride). Do not isolate ; proceed immediately to Stage 2.

-

Stage 2: Esterification & Etherification

Objective: Convert the acid chloride to the ethyl ester, then substitute the

-

Solvolysis (Ester Formation):

-

Cool the residue from Stage 1 to 0–5°C .

-

Slowly add Absolute Ethanol (5.0 eq) . Caution: Exothermic reaction.

-

Stir at room temperature for 1 hour. This yields Ethyl

-chloro-diphenylacetate.

-

-

Substitution (Ether Formation):

-

To the same reactor, add a solution of Sodium Ethoxide (NaOEt, 2.5 eq) in ethanol.

-

Stoichiometry Note: 1 eq neutralizes the HCl generated in step 1; 1.0–1.5 eq effects the substitution.

-

-

Reflux: Heat the mixture to reflux (78°C ) for 4–6 hours.

-

Workup:

-

Cool to room temperature.

-

Filter off the precipitated NaCl salts.

-

Concentrate the filtrate to remove bulk ethanol.

-

Dissolve residue in Toluene and wash with water (2x) to remove residual salts/alkoxide.

-

Evaporate Toluene to yield crude Ethyl ethoxy(diphenyl)acetate.

-

Stage 3: Hydrolysis to Final Acid

Objective: Saponify the ester to yield the free acid.

-

Saponification:

-

Dissolve the crude ester in Ethanol (3 vol) .

-

Add 10% aqueous NaOH (2.0 eq) .

-

-

Reaction: Reflux for 2–3 hours. The solution should become homogeneous.

-

Isolation:

-

Distill off the ethanol.[10]

-

Dilute the aqueous residue with water.

-

Wash: Extract once with Diethyl Ether or Toluene to remove any unreacted neutral organic impurities (e.g., benzophenone derivatives). Discard the organic layer.

-

Acidification: Cool the aqueous phase to 5°C. Slowly acidify with 6M HCl to pH 1–2.

-

Observation: The product, this compound, will precipitate as a white solid.

-

-

Purification:

Key Process Parameters & Data

| Parameter | Specification | Rationale |

| SOCl₂ Equivalents | 3.0 eq | Ensures complete conversion of hindered -OH and -COOH. |

| Reflux Time (Stage 2) | 4–6 hours | Steric hindrance of the diphenyl group slows SN2 attack. |

| pH (Isolation) | < 2.0 | Ensures full protonation of the carboxylic acid for precipitation. |

| Expected Yield | 75–85% | Cumulative yield over 3 steps.[13] |

| Melting Point | ~140–144°C | Literature range for authentic material [1]. |

Troubleshooting & Critical Control Points

Controlling Side Reactions

-

Issue: Formation of Benzophenone.

-

Cause: Oxidative cleavage or extreme elimination conditions.

-

Solution: Maintain inert atmosphere (N₂) and avoid excessive heating during the NaOEt step.

-

-

Issue: Incomplete Etherification.

-

Cause: Steric bulk of the diphenyl rings.

-

Solution: Ensure anhydrous conditions during Stage 2. Water deactivates the ethoxide. If reaction stalls, add a catalytic amount of Potassium Iodide (Finkelstein condition) to generate the more reactive

-iodo intermediate in situ.

-

Safety Considerations

-

HCl/SO₂ Evolution: The chlorination step generates massive volumes of acidic gas. A scrubber is mandatory for scale-up >10g.

-

Thermal Runaway: The addition of Ethanol to the acid chloride (Stage 2, Step 1) is highly exothermic. Controlled addition at 0°C is critical.

References

-

Organic Syntheses, Coll. Vol. 4, p. 377 (1963); Vol. 33, p. 29 (1953).Diphenylacetic Acid and Derivatives. (Foundational chemistry for diphenylacetic acid scaffolds).

- Chattopadhyay, S. K., et al. "Formation of alpha-alkoxy acids via alpha-halo intermediates." Journal of Organic Chemistry. (General methodology for hindered ether synthesis).

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989.

-

Vertex AI Search Results. "Synthesis of this compound derivatives." (Confirmed feasibility of alpha-halo substitution route).

Sources

- 1. CN102531884A - Method for preparing 4-ethoxy phenylacetic acid - Google Patents [patents.google.com]

- 2. US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents [patents.google.com]

- 3. US2756255A - Method of preparing diphenyl acetic acid - Google Patents [patents.google.com]

- 4. m.youtube.com [m.youtube.com]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. davjalandhar.com [davjalandhar.com]

- 9. www2.chem21labs.com [www2.chem21labs.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. rsc.org [rsc.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. inventivapharma.com [inventivapharma.com]

Application Note: Synthesis of Ethoxy(diphenyl)acetyl Chloride via Thionyl Chloride Activation

Executive Summary

This application note details the protocol for converting ethoxy(diphenyl)acetic acid (CAS: 4611-33-2) to its corresponding acid chloride, ethoxy(diphenyl)acetyl chloride . This transformation is a critical intermediate step in the synthesis of antispasmodic pharmaceuticals and specialized protecting groups for carbohydrate chemistry.

Due to the significant steric hindrance provided by the two phenyl rings and the

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9]

The Steric Challenge

The substrate, this compound, possesses a quaternary

Mechanism of Action (DMF Catalysis)

To overcome the steric barrier, catalytic DMF reacts with thionyl chloride to form the highly electrophilic Vilsmeier-Haack (chloroiminium) complex . This species is far more reactive toward the carboxylic acid than thionyl chloride alone.

Key Pathway:

-

Activation: DMF +

-

Substitution: The carboxylic acid attacks the Vilsmeier reagent, forming an activated acyl-ammonium intermediate.

-

Chloride Attack: Chloride ion (

) attacks the carbonyl carbon, expelling DMF (regenerating the catalyst) and forming the acid chloride.

Figure 1: Catalytic cycle showing the activation of Thionyl Chloride by DMF to overcome steric hindrance.

Experimental Protocol

Materials & Equipment

| Component | Specification | Role |

| This compound | >98% Purity, Dry | Substrate |

| Thionyl Chloride ( | Reagent Grade (>99%) | Chlorinating Agent |

| N,N-Dimethylformamide (DMF) | Anhydrous | Catalyst |

| Dichloromethane (DCM) | Anhydrous (Optional) | Solvent (if neat reaction is too viscous) |

| Toluene | Anhydrous (Alternative) | Solvent (for higher reflux temp) |

| Gas Scrubber | NaOH (10% aq) trap | Neutralize HCl/SO2 emissions |

Stoichiometry Table

| Reagent | Equivalents (eq) | Molar Mass ( g/mol ) | Density (g/mL) |

| This compound | 1.0 | 256.30 | N/A (Solid) |

| Thionyl Chloride | 2.0 - 3.0 | 118.97 | 1.638 |

| DMF | 0.05 (5 mol%) | 73.09 | 0.944 |

Step-by-Step Procedure

Warning: Perform all operations in a functioning fume hood.

Phase 1: Setup and Addition

-

Apparatus: Equip a dry 2-neck Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel.

-

Scrubber: Connect the top of the condenser to a gas outlet tube leading to a trap containing 10% NaOH solution (do not submerge the tube tip to prevent back-suction; use a funnel trap).

-

Charging: Add This compound (1.0 eq) to the RBF.

-

Solvent (Optional): If running in solution, add anhydrous Toluene (3-5 volumes). Note: Neat reactions are faster but may require Toluene if the acid is solid at reaction temp.

-

Catalyst: Add DMF (0.05 eq) directly to the mixture.

-

Reagent Addition: Add Thionyl Chloride (2.0 eq) dropwise via the addition funnel over 15-20 minutes at room temperature.

-

Observation: Gas evolution (

,

-

Phase 2: Reaction

-

Heating: Slowly heat the reaction mixture to reflux (approx. 75-80°C) .

-

Incubation: Maintain reflux for 2 to 3 hours .

-

Endpoint Check: Monitor gas evolution. When bubbling ceases, the reaction is likely complete.

-

In-Process Control (IPC): Take an aliquot, quench with dry methanol, and check via TLC or HPLC (looking for the methyl ester). Direct analysis of acid chloride is difficult on silica.

-

Phase 3: Isolation

-

Evaporation: Cool the mixture to room temperature. Switch to a distillation setup or use a Rotary Evaporator.

-

Excess Removal: Remove excess

and solvent under reduced pressure.-

Critical Step: Add a small portion of fresh Toluene and re-evaporate (azeotropic removal) to strip trace thionyl chloride. Repeat twice.

-

-

Product: The resulting residue is Ethoxy(diphenyl)acetyl chloride . It usually appears as a viscous yellow oil or low-melting solid.

Figure 2: Operational workflow for the synthesis process.

Quality Control & Characterization

Since acid chlorides are moisture-sensitive, standard chromatography is not recommended. Characterization relies on spectroscopic shifts.

| Method | Substrate (Acid) Signal | Product (Acid Chloride) Signal | Notes |

| FT-IR | Broad O-H stretch (2500-3300 | Disappears | Confirm absence of OH. |

| FT-IR | C=O stretch ~1705 | Shift to ~1790-1800 | Characteristic acyl chloride shift. |

| H-NMR | Acidic proton (COOH) >11 ppm | Disappears | Run in |

Purity Check: Dissolve a small sample in dry Methanol. Analyze the resulting Methyl Ester via HPLC. Purity >95% is expected without distillation.

Troubleshooting & Safety

Common Issues

-

Incomplete Reaction: If IR shows residual acid peak (~1705

), add 0.5 eq more -

Darkening/Tars: Overheating or poor quality DMF can cause decomposition. Do not exceed 90°C.

-

Ether Cleavage: If benzilic acid (hydroxy-derivative) impurities appear, the reaction temperature was too high or the reaction time too long. The ethoxy ether is relatively stable but can cleave under harsh acidic conditions.

Safety Directives

-

Thionyl Chloride: Highly corrosive. Reacts violently with water. Causes severe skin burns and eye damage.

-

Gas Management: The reaction generates stoichiometric quantities of

and -

PPE: Chemical resistant gloves (Nitrile/Neoprene), goggles, and lab coat.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard mechanism of Nucleophilic Acyl Substitution).

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Link

-

ChemicalBook. (2024).[1] Acetyl Chloride Properties and Applications. (Analogous reactivity data for acyl chlorides). Link

-

GuideChem. (2023). Pharmaceutical Applications of Acyl Chlorides. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethoxy(diphenyl)acetic Acid (Ethyl Benzilate)

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of ethoxy(diphenyl)acetic acid, more commonly known as ethyl benzilate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles. Our goal is to bridge the gap between theoretical knowledge and practical application, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of ethyl benzilate.

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and industrially straightforward method is the Fischer-Speier esterification of benzilic acid with ethanol. This reaction involves heating the carboxylic acid (benzilic acid) and the alcohol (ethanol) in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[1][2] The process is a classic example of nucleophilic acyl substitution and is favored for its simplicity and use of readily available, inexpensive reagents.

Q2: Can you explain the reaction mechanism for the Fischer esterification of benzilic acid?

Certainly. The mechanism proceeds in several equilibrium steps. The acid catalyst plays a crucial role by protonating the carbonyl oxygen of the benzilic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation allows the weakly nucleophilic ethanol to attack the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the final ester product.

Below is a diagram illustrating this mechanistic pathway.

Caption: Acid-catalyzed mechanism for ethyl benzilate synthesis.

Q3: What are the critical safety precautions for this synthesis?

Safety is paramount. The primary hazards involve:

-

Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive and a strong dehydrating agent. It can cause severe burns upon contact. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood and add the acid slowly to the ethanol, as the dilution process is highly exothermic.

-

Ethanol: A flammable solvent. Ensure there are no open flames or spark sources in the vicinity of the reaction setup. Heating should be performed using a controlled heating mantle, steam bath, or oil bath.

-

General Hazards: The product, this compound, is harmful if swallowed and causes skin and eye irritation.[3]

Q4: How is the precursor, benzilic acid, typically synthesized?

Benzilic acid is commonly prepared via the benzilic acid rearrangement of benzil (1,2-diphenylethane-1,2-dione).[4][5] This reaction involves treating benzil with a strong base, such as potassium hydroxide (KOH), in an aqueous or alcoholic solution.[6][7] The hydroxide ion attacks one of the carbonyl carbons, followed by a 1,2-migration of a phenyl group to the adjacent carbonyl carbon.[8] An acidic workup then protonates the resulting carboxylate to yield benzilic acid.

Troubleshooting Guide: Improving Your Yield

Low yield is the most frequently encountered issue in this synthesis. This guide provides a systematic approach to diagnosing and resolving common problems.

Problem 1: The reaction yields are consistently low or there is no product formation.

| Possible Cause | Scientific Explanation & Validation | Recommended Solutions |

| Water Contamination | Fischer esterification is a reversible equilibrium reaction. The presence of water, either in the reagents (ethanol, benzilic acid) or on the glassware, will shift the equilibrium back towards the starting materials, hydrolyzing any ester that is formed and preventing the reaction from reaching completion. | 1. Use Anhydrous Reagents: Use absolute ethanol (≥99.5%). Ensure the benzilic acid is thoroughly dry. 2. Dry Glassware: Oven-dry all glassware (at ~120 °C for several hours) and cool it in a desiccator before use. 3. Water Removal: For larger-scale reactions, use a Dean-Stark apparatus to azeotropically remove the water byproduct as it forms, driving the equilibrium towards the product. |

| Insufficient Catalyst | The acid catalyst is essential for activating the carbonyl group. An insufficient amount or a deactivated (e.g., old or improperly stored) catalyst will result in a very slow or incomplete reaction. | 1. Verify Catalyst Concentration: Use fresh, concentrated (95-98%) sulfuric acid. 2. Optimize Catalyst Loading: A typical catalytic amount is 3-5% of the total reaction volume. Carefully measure and add the catalyst. 3. Alternative Catalysts: While H₂SO₄ is standard, p-toluenesulfonic acid (p-TsOH) can also be an effective catalyst. |

| Suboptimal Reaction Time/Temp | The reaction requires sufficient thermal energy and time to reach equilibrium. Inadequate heating or premature termination of the reaction will lead to a low conversion rate. | 1. Ensure Reflux: The reaction is typically run at the reflux temperature of ethanol (~78 °C). Ensure a steady reflux is maintained. 2. Increase Reaction Time: A common reflux time is 2-4 hours. If yields are low, consider extending the reflux period to 6-8 hours and monitoring the reaction's progress using Thin-Layer Chromatography (TLC). |

| Unfavorable Reagent Stoichiometry | To shift the equilibrium to the product side, Le Châtelier's principle can be exploited by using one of the reactants in excess. Since benzilic acid is often the more expensive reagent, ethanol is typically used in excess. | 1. Use Excess Ethanol: Employ a significant molar excess of ethanol (e.g., 5 to 10 equivalents relative to benzilic acid). This also allows ethanol to serve as the reaction solvent. |

Problem 2: The final product is impure, contaminated with starting material or side products.

| Possible Cause | Scientific Explanation & Validation | Recommended Solutions |

| Unreacted Benzilic Acid | Incomplete reaction is a common cause of contamination. Benzilic acid is a crystalline solid and is more polar than the target ester, making it separable. | 1. Optimize Reaction: First, apply the solutions from Problem 1 to maximize conversion. 2. Alkaline Wash: During the workup, wash the organic extract with a saturated sodium bicarbonate (NaHCO₃) solution. The basic solution will deprotonate the acidic benzilic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, effectively removing it from the product. |

| Dehydration Side Products | At excessively high temperatures or with a very high concentration of sulfuric acid, the tertiary alcohol in benzilic acid can undergo dehydration, leading to undesired byproducts. | 1. Control Temperature: Do not overheat the reaction mixture beyond the reflux temperature of ethanol. Use a properly controlled heating source. 2. Moderate Catalyst: Avoid using an excessive amount of sulfuric acid. Stick to the recommended catalytic quantities. |

Problem 3: Difficulties arise during product isolation and workup.

| Possible Cause | Scientific Explanation & Validation | Recommended Solutions |

| Emulsion Formation | During the aqueous wash steps (especially the bicarbonate wash), vigorous shaking can lead to the formation of stable emulsions at the organic-aqueous interface, trapping the product and making separation difficult. | 1. Gentle Inversion: Invert the separatory funnel gently instead of shaking vigorously. 2. Break the Emulsion: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which helps break the emulsion. Alternatively, filtering the emulsified layer through a pad of Celite or glass wool can be effective. |

| Product Remains an Oil | Ethyl benzilate has a relatively low melting point and may be isolated as an oil or a low-melting solid, especially if minor impurities are present. This can make handling and drying challenging. | 1. High-Vacuum Drying: After solvent removal on a rotary evaporator, place the product under a high vacuum for several hours to remove residual solvent and water, which may encourage crystallization. 2. Recrystallization: If a solid is desired, recrystallize the crude product from a suitable solvent system. A mixture of ethanol and water is often effective.[7] Dissolve the crude product in a minimal amount of hot ethanol and slowly add water until turbidity persists. Cool slowly to induce crystallization. |

Optimized Experimental Protocol

This protocol synthesizes insights from established procedures to provide a reliable method for laboratory-scale synthesis.

Caption: Standard workflow for ethyl benzilate synthesis.

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzilic acid (1.0 eq) and absolute ethanol (10.0 eq).

-

Catalyst Addition: Cool the flask in an ice-water bath. While stirring, slowly add concentrated sulfuric acid (approx. 0.3 eq) dropwise.

-

Reaction: Remove the ice bath and heat the mixture to a steady reflux using a heating mantle. Let the reaction proceed for 3-4 hours. Monitor the disappearance of the benzilic acid spot by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).

-